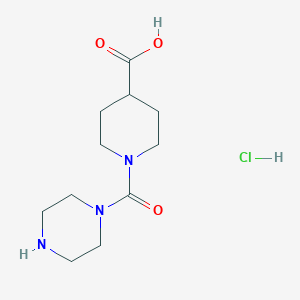
1-(Piperazine-1-carbonyl)piperidine-4-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Piperazine-1-carbonyl)piperidine-4-carboxylic acid hydrochloride is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound is a hydrochloride salt, which means it is combined with hydrochloric acid to form a more stable and soluble form.
作用机制
Target of Action
Related compounds such as isonipecotic acid are known to act as partial agonists at gaba a receptors .
Mode of Action
Based on its structural similarity to isonipecotic acid, it may interact with gaba a receptors, potentially enhancing the inhibitory effects of gaba in the central nervous system .
Biochemical Pathways
If it acts similarly to isonipecotic acid, it may influence the gabaergic neurotransmission pathway .
Pharmacokinetics
Related compounds used in protac (proteolysis-targeting chimera) development may have their degradation kinetics and admet properties impacted by the rigidity of the linker region .
Result of Action
If it acts similarly to isonipecotic acid, it may enhance the inhibitory effects of GABA, potentially leading to decreased neuronal excitability .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperazine-1-carbonyl)piperidine-4-carboxylic acid hydrochloride typically involves the reaction of piperazine with appropriate carboxylic acid derivatives under controlled conditions. One common method is the reaction of piperazine with piperidine-4-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. Purification steps, such as recrystallization or chromatography, may be employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions: 1-(Piperazine-1-carbonyl)piperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Substitution reactions can occur at the nitrogen atoms or the carboxylic acid group, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent used.
Reduction Products: Amines or alcohols, depending on the reducing agent used.
Substitution Products: New compounds with different substituents at the nitrogen or carboxylic acid positions.
科学研究应用
1-(Piperazine-1-carbonyl)piperidine-4-carboxylic acid hydrochloride has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may be used in biological studies to investigate its interactions with various biomolecules.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.
相似化合物的比较
1-(Piperazine-1-carbonyl)piperidine-4-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
Piperazine derivatives: These compounds share the piperazine ring structure but may have different substituents or functional groups.
Piperidine derivatives: These compounds contain the piperidine ring and may have similar or different functional groups compared to the target compound.
Carboxylic acid derivatives: These compounds have carboxylic acid groups and may be structurally similar to the target compound.
Uniqueness: What sets this compound apart from similar compounds is its specific combination of the piperazine and piperidine rings, along with the carboxylic acid group. This unique structure may confer specific properties and reactivity that are not found in other compounds.
属性
IUPAC Name |
1-(piperazine-1-carbonyl)piperidine-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3.ClH/c15-10(16)9-1-5-13(6-2-9)11(17)14-7-3-12-4-8-14;/h9,12H,1-8H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRGGZXYVXTFFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)N2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














